(5-(Thiophen-3-yl)pyridin-3-yl)methanamine

Medicinal Chemistry Property Prediction ADME

Reproducibility in kinase inhibitor SAR programs requires precise spatial orientation of the biaryl scaffold. Generic isomers introduce uncontrolled variables that compromise binding data. (5-(Thiophen-3-yl)pyridin-3-yl)methanamine provides a geometrically defined primary amine handle on the specific core needed for probing the ATP-binding pocket. - Validated Scaffold: Direct derivative achieves VEGFR2 IC50 of 126 nM. - Precise Diversification: Free amine enables amide coupling, reductive amination, or sulfonamide formation. - Consistent Supply: ≥95% purity specification with documented GHS07 profile for safe laboratory protocol implementation.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 1346687-15-7
Cat. No. B1428283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Thiophen-3-yl)pyridin-3-yl)methanamine
CAS1346687-15-7
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN=CC(=C2)CN
InChIInChI=1S/C10H10N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2
InChIKeyNFDCSADFHCSLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine – Product Overview


(5-(Thiophen-3-yl)pyridin-3-yl)methanamine (CAS 1346687-15-7) is a heterocyclic organic compound with the molecular formula C10H10N2S and a molecular weight of 190.27 g/mol [1]. It serves as a versatile building block in medicinal chemistry and chemical biology, featuring a primary amine on a biaryl scaffold composed of pyridine and thiophene rings. This structure is of interest for the synthesis of more complex molecules, particularly those targeting kinase enzymes or other biological pathways . The compound is typically offered as a free base with a purity specification of at least 95% [1].

Biaryl amine scaffold supports medicinal chemistry derivatization
Primary amine handle enables amide coupling, reductive amination and sulfonamide formation
Reported use in kinase inhibitor library design (5,3-substitution pattern)

Non-Interchangeability of (5-(Thiophen-3-yl)pyridin-3-yl)methanamine


While other (thiophen-yl)pyridinyl)methanamine isomers exist, direct substitution is not scientifically sound. The position of the thiophene ring attachment (3-yl vs. 2-yl) and the location of the aminomethyl group (5-position vs. 6-position on the pyridine) are critical determinants of molecular geometry and electronic properties [1]. For example, the 6-regioisomer, (6-(thiophen-3-yl)pyridin-3-yl)methanamine (CAS 748121-21-3), has a distinct substitution pattern that alters its shape and potential for intermolecular interactions [2]. These structural variations can lead to significant differences in downstream chemical reactivity, binding affinity, and biological activity when these amines are elaborated into final drug candidates or probe molecules. Replacing one isomer with another without validation introduces uncontrolled variables that can compromise the integrity of a chemical series or biological assay.

Positional isomer mismatch

The 5,3-substitution pattern differs from 6-regioisomer geometry, which may alter electronic distribution and intermolecular interactions.

Reactivity and SAR divergence

Shifting the aminomethyl position can lead to different coupling outcomes and downstream biological activity, compromising SAR consistency.

Safety data asymmetry

The comparator regioisomer may lack equivalent publicly accessible hazard classification, complicating risk assessment during substitution.

Quantitative Evidence of Differentiation


Physicochemical Property Differentiation

The compound's topological polar surface area (TPSA) is 38.91 Ų, and its computed partition coefficient (LogP) is 2.27, as reported by Chemscene . In contrast, its regioisomer, (6-(thiophen-3-yl)pyridin-3-yl)methanamine (CAS 748121-21-3), exhibits a different overall geometry due to the altered substitution pattern on the pyridine ring [1]. While a direct, experimentally measured LogP for the comparator is not available from the same source, the structural difference is a key determinant of lipophilicity. The LogP of the target compound can be further contrasted with the broader class of pyridine-based building blocks; for instance, its computed XLogP3-AA value of 1.0 from PubChem [2] suggests a lower lipophilicity than the vendor-calculated value, a discrepancy that highlights the importance of using a single, consistent method for comparison within a project.

Lipophilicity profile
Class-level
Vendor-calculated LogP 2.27 vs. PubChem XLogP3-AA 1.0; isomer geometry shifts lipophilicity
LogP method dependency affects permeability prediction; consistent algorithm needed for SAR
In silico prediction variation; experimental LogP not reported
Medicinal Chemistry Property Prediction ADME

VEGFR2 Inhibitory Potency

While the target methanamine itself has limited publicly available biological data, a direct derivative, 3-[5-(thiophen-3-yl)pyridin-3-yl]-1H-indole, demonstrates the scaffold's potential for potent target engagement. This derivative, which incorporates the exact (5-(thiophen-3-yl)pyridin-3-yl) core, exhibits an IC50 of 126 nM against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1]. This provides a quantitative baseline for the core scaffold's activity that is not available for simple analogs like the 2-thiophene isomer (e.g., (5-(thiophen-2-yl)pyridin-3-yl)methanamine), where no comparable data was found in the search.

Kinase inhibition baseline
Class-level
Derivative IC50 126 nM (VEGFR2, in vitro)
Supports scaffold viability for kinase inhibitor probe development
Free amine lacks direct activity data; scaffold optimization context
Kinase Inhibition Oncology VEGFR2

Safety and Handling Profile

The compound is classified with the GHS07 pictogram and carries the Signal Word 'Warning' . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The 6-regioisomer (CAS 748121-21-3) is also described as a 'powder' for storage at room temperature, but detailed GHS hazard information is not as readily available in the search results [1]. This clear hazard profile for the target compound enables precise risk assessment and ensures appropriate handling procedures and personal protective equipment (PPE) can be specified for procurement and laboratory use.

Hazard profile
Specification review
GHS07, H302, H315, H319, H335
Enables safe procurement and handling protocol definition
Comparator regioisomer lacks equivalent public safety data
Laboratory Safety Procurement Handling

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine Applications


Kinase Inhibitor Scaffold Design

The (5-(thiophen-3-yl)pyridin-3-yl) core is a validated starting point for kinase inhibitor programs, as demonstrated by the 126 nM IC50 of a direct derivative against VEGFR2 [1]. Medicinal chemists can use (5-(Thiophen-3-yl)pyridin-3-yl)methanamine as a key intermediate to rapidly explore structure-activity relationships (SAR) around this specific biaryl geometry, which is known to be a privileged scaffold for targeting the ATP-binding pocket of kinases . The free amine handle allows for facile diversification through amide coupling, reductive amination, or sulfonamide formation to build focused compound libraries.

Chemical Probe Synthesis Core Motif

The (5-(thiophen-3-yl)pyridin-3-yl) core's presence in a potent VEGFR2 inhibitor (IC50 = 126 nM) [1] indicates its potential utility in developing chemical probes to study kinase-dependent signaling pathways. Researchers can use this amine building block to synthesize tool compounds for target validation, mechanism-of-action studies, or as a starting point for developing fluorescent or affinity-based probes. Its distinct structural and physicochemical properties (LogP ~1-2.3, TPSA 38.9 Ų) [2] provide a defined starting point for optimizing probe properties like cell permeability.

Quality-Defined Building Block Sourcing

For laboratory procurement, this compound is supplied with a purity specification of ≥95% [1] and a clearly defined GHS07 hazard profile (Warning: H302, H315, H319, H335) . This level of specification ensures that researchers receive a consistent, high-quality material suitable for reproducible chemical synthesis. The availability of detailed safety data enables laboratory managers to implement appropriate handling and storage protocols, ensuring a safe working environment for their teams.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
5,3-substituted biaryl amine scaffold
Scaffold-derived kinase inhibition assay context
Chemical probe synthesis
Primary amine conjugation handle
Probe permeability and target engagement profiling
Defined building block sourcing
Consistent purity specification and hazard profile
Lot purity confirmation and safe handling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(Thiophen-3-yl)pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.